3,6-Diamino-1,2-dihydro-1,2,4,5-tetrazine Hydrochloride
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Overview
Description
3,6-Diamino-1,2-dihydro-1,2,4,5-tetrazine Hydrochloride is a heterocyclic compound with the molecular formula C₂H₆N₆·HCl. This compound is part of the tetrazine family, which is known for its unique nitrogen-rich structure. It has a molecular weight of 114.109 g/mol and a density of 2.36 g/cm³
Mechanism of Action
Target of Action
It’s known that this compound is a derivative of 1,2,4,5-tetrazines, which are often used in the synthesis of energetic materials .
Mode of Action
It’s known that it acts as an electron-deficient diene in the inverse electron demand diels alder reaction .
Biochemical Pathways
It’s known that its derivatives are often used in the synthesis of energetic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dihydro-1,2,4,5-tetrazine-3,6-diamine typically involves the reaction of hydrazine derivatives with nitriles or other suitable precursors under controlled conditions. One common method involves the use of hydrazine hydrate and a nitrile compound in the presence of a catalyst, such as a metal salt, to facilitate the formation of the tetrazine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1,4-Dihydro-1,2,4,5-tetrazine-3,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different tetrazine derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitrous gases, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various substituted tetrazine derivatives, hydrazine derivatives, and other nitrogen-rich compounds. These products are often characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry .
Scientific Research Applications
1,4-Dihydro-1,2,4,5-tetrazine-3,6-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex nitrogen-rich compounds and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Industry: It is used in the development of advanced materials, such as metal-organic frameworks (MOFs) and sensors
Comparison with Similar Compounds
Similar Compounds
1,2,4,5-Tetrazine, 1,4-dihydro-3,6-dimethyl-: This compound has a similar tetrazine ring structure but with different substituents, leading to variations in its chemical properties and applications.
3,6-Diphenyl-1,2,4,5-tetrazine: Another tetrazine derivative with phenyl groups, used in different research applications.
Uniqueness
1,4-Dihydro-1,2,4,5-tetrazine-3,6-diamine is unique due to its specific substitution pattern and the presence of diamine groups, which confer distinct chemical reactivity and potential biological activities. Its ability to form stable complexes with metals and its nitrogen-rich structure make it a valuable compound in various fields of research .
Properties
IUPAC Name |
1,4-dihydro-1,2,4,5-tetrazine-3,6-diamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N6.ClH/c3-1-5-7-2(4)8-6-1;/h(H3,3,5,6)(H3,4,7,8);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKWAILWWSBALM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNC(=NN1)N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7ClN6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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